5-Nitrofuran-2-carbothioamide
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Overview
Description
5-Nitrofuran-2-carbothioamide is a heterocyclic compound containing a furan ring substituted with a nitro group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of 5-nitrofuran-2-carbothioamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitrofuran-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 5-aminofuran-2-carbothioamide.
Substitution: Introduction of various substituents on the furan ring.
Scientific Research Applications
5-Nitrofuran-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitrofuran-2-carbothioamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, RNA, and proteins, leading to the inhibition of essential cellular processes. This mechanism is similar to other nitrofuran compounds, which are known to exert their effects through the formation of reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Nitrofural: A topical antibacterial agent used for the treatment of bacterial skin infections.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness
5-Nitrofuran-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4N2O3S |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-nitrofuran-2-carbothioamide |
InChI |
InChI=1S/C5H4N2O3S/c6-5(11)3-1-2-4(10-3)7(8)9/h1-2H,(H2,6,11) |
InChI Key |
AHYQPLGBKKEXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=S)N |
Origin of Product |
United States |
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